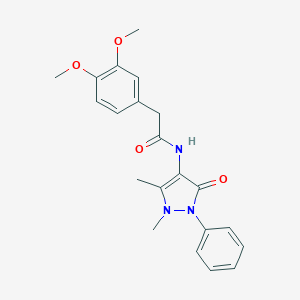
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, DPA-713, and has been found to have a range of interesting properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of DPA-713 is not fully understood, but it is believed to interact with the translocator protein (TSPO). TSPO is a protein that is found in high concentrations in the brain and is involved in a range of important physiological processes, including the regulation of mitochondrial function and the modulation of immune responses.
Biochemical and Physiological Effects:
DPA-713 has been found to have several interesting biochemical and physiological effects. For example, this compound has been shown to modulate the expression of pro-inflammatory cytokines and to reduce the production of reactive oxygen species in microglial cells. Additionally, DPA-713 has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPA-713 in lab experiments is its high affinity for the translocator protein (TSPO). This makes it an ideal ligand for imaging studies of TSPO in vivo. However, one of the limitations of using DPA-713 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving DPA-713. One area of interest is the development of new imaging techniques that can be used to study the distribution and function of TSPO in vivo. Another potential direction for research involves the use of DPA-713 as a therapeutic agent for neurodegenerative diseases. Finally, researchers may also be interested in exploring the potential use of DPA-713 in other areas of scientific research, such as immunology and oncology.
Méthodes De Synthèse
The synthesis of DPA-713 is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3,4-dimethoxybenzaldehyde with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine in the presence of acetic anhydride. This reaction results in the formation of DPA-713 as a white solid.
Applications De Recherche Scientifique
DPA-713 has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a ligand for imaging studies of the translocator protein (TSPO). TSPO is a protein that is found in high concentrations in the brain and is involved in a range of important physiological processes. By using DPA-713 as a ligand, researchers can study the distribution and function of TSPO in vivo.
Propriétés
Nom du produit |
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide |
|---|---|
Formule moléculaire |
C21H23N3O4 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-20(21(26)24(23(14)2)16-8-6-5-7-9-16)22-19(25)13-15-10-11-17(27-3)18(12-15)28-4/h5-12H,13H2,1-4H3,(H,22,25) |
Clé InChI |
DIQMVEGDVCMHTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)


